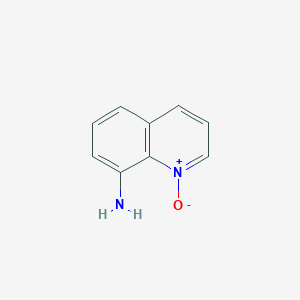

8-Aminoquinoline N-Oxide

Overview

Description

8-Aminoquinoline N-Oxide is a compound with the molecular formula C9H8N2O . It is a derivative of 8-Aminoquinoline, a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs . It is often used as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .

Synthesis Analysis

The synthesis of 8-Aminoquinoline N-Oxide involves various chemical reactions. For instance, a library of 20 novel quinoline-1,2,3-triazole hybrid compounds were synthesized by starting from 8-aminoquinoline . The reaction of azido-tosyl linkers and 8-aminoquinoline resulted in low yield and prolonged reaction time .

Molecular Structure Analysis

8-Aminoquinoline N-Oxide is structurally analogous to 8-hydroxyquinoline . Linking different substituents onto the quinoline parent ring can significantly change the physical and chemical properties of the ring .

Chemical Reactions Analysis

8-Aminoquinoline N-Oxide has been used in various chemical reactions. For example, it has been used in the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .

Physical And Chemical Properties Analysis

8-Aminoquinoline N-Oxide is a pale yellow solid . It has a molar mass of 160.18 g/mol .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

8-Aminoquinoline N-Oxide serves as a core template in drug design due to its broad spectrum of bioactivity. Its derivatives have been explored for their potential in treating various diseases. The compound’s ability to undergo metabolic transformation is crucial for its in vivo activation, which can lead to the development of new therapeutic agents .

Antioxidant Applications in Neurodegenerative Diseases

Researchers have designed 8-quinoline-N-substituted derivatives that combine the 8-aminoquinoline scaffold with natural antioxidant compounds. These derivatives have shown promise in chelating metals like copper, which is involved in ROS-induced degeneration, and possess cytoprotective effects in models of oxidative stress. This application is particularly relevant in the context of retinal neurodegenerative diseases such as retinitis pigmentosa .

Synthetic Chemistry: C–H Functionalization

The functionalization of the 8-aminoquinoline ring through C–H bond activation is a significant area of research. Methods have been developed for site-selective C–H phosphonation of 8-aminoquinoline, which is important for creating substituted derivatives with potential applications in various chemical industries .

Pharmacological Research: In Vivo and In Vitro Screening

8-Aminoquinoline N-Oxide and its derivatives are subjected to extensive in vivo and in vitro screening to determine their pharmacological efficacy. This process is essential for identifying potential drug candidates for future development .

Metallostasis Alteration in Disease Treatment

The compound’s derivatives have been investigated for their role in altering metallostasis, which is a common hallmark in several diseases. By modulating metal ion concentrations within the body, these derivatives could offer new therapeutic strategies .

Drug Discovery: Multi-Target Directed Ligands (MTDLs)

In the pursuit of novel drug discovery, 8-aminoquinoline derivatives are explored as MTDLs. Their multifunctional nature allows them to interact with multiple targets, which is beneficial for treating complex diseases like neurodegenerative disorders .

Organic Synthesis: Expeditious Synthetic Approaches

The versatility of 8-aminoquinoline N-Oxide makes it a valuable scaffold in organic synthesis. Researchers have harnessed various expeditious synthetic approaches to create a wide array of bioactive quinolines, expanding the toolkit available for medicinal chemists .

Bioactivity Profiling: Pharmacophore Development

As an indisputable pharmacophore, 8-aminoquinoline N-Oxide has been the subject of bioactivity profiling to unveil its substantial efficacies. This information is crucial for medicinal chemists to access more biomolecular quinolines for future drug development .

Safety and Hazards

8-Aminoquinoline N-Oxide may cause skin irritation and serious eye irritation . It is also suspected of causing genetic defects . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The synthesis of functional 8-aminoquinolines and their analogues has become a research hotspot for organic and pharmaceutical chemists . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The array of information available on the medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Mechanism of Action

Target of Action

8-Aminoquinoline N-Oxide, similar to its analogues primaquine and tafenoquine , is effective against the liver stages of Plasmodium infections . It targets the exo-erythrocytic liver stages of the malaria parasite, which is central to preventing relapsing malaria .

Mode of Action

This mechanism involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .

Biochemical Pathways

8-Aminoquinoline N-Oxide affects the biochemical pathways related to the life cycle of Plasmodium parasites. It is effective against the liver stages of Plasmodium infections, thus administered for radical cure and presumptive antirelapse therapy against relapsing malaria . It targets the dormant form of the parasite (the hypnozoite) in the liver, which can persist for months and re-emerge much later to cause clinical disease .

Pharmacokinetics

Its analogue tafenoquine has a much longer elimination half-life compared with primaquine (14 days versus 6 hours), which may suggest similar properties for 8-aminoquinoline n-oxide .

Result of Action

The result of the action of 8-Aminoquinoline N-Oxide is the prevention of relapsing malaria as well as causal prophylaxis for malaria infections . By targeting the liver stages of the malaria parasite, it prevents infection of erythrocytes and any signs of clinical disease .

Action Environment

It is known that a major drawback to the 8-aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (g6pd)-deficient individuals . This suggests that genetic factors in the patient population can significantly influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

1-oxidoquinolin-1-ium-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPLDXAYDSGTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344169 | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aminoquinoline N-Oxide | |

CAS RN |

92339-84-9 | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Aminoquinoline N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)

![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)

![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)